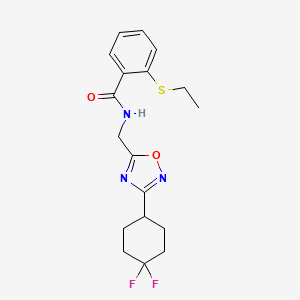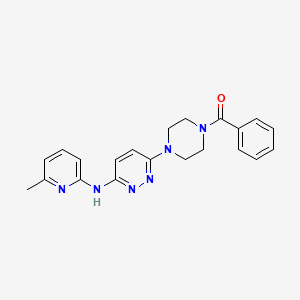![molecular formula C18H19N5O B2711351 1-(2-Methylphenyl)-3-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]urea CAS No. 2320213-01-0](/img/structure/B2711351.png)
1-(2-Methylphenyl)-3-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methylphenyl)-3-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]urea is a chemical compound that belongs to the class of urea derivatives. It is commonly known as MP-10 and has been extensively studied for its potential applications in scientific research. MP-10 is a small molecule inhibitor that has shown promising results in various studies, making it a subject of interest for researchers.
Mecanismo De Acción
The mechanism of action of MP-10 involves the inhibition of several kinases, including JAK2, FLT3, and RET. This inhibition leads to a decrease in the proliferation of cancer cells. MP-10 has also been found to induce apoptosis, which is programmed cell death, in cancer cells. The exact mechanism of action of MP-10 is still under investigation.
Biochemical and physiological effects:
MP-10 has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of several kinases, which leads to a decrease in the proliferation of cancer cells. MP-10 has also been found to induce apoptosis in cancer cells. Additionally, MP-10 has been found to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using MP-10 in lab experiments include its potent inhibitory activity against several kinases, making it a useful tool for studying the role of these kinases in various biological processes. MP-10 has also been found to have low toxicity, making it a safe compound to use in lab experiments. The limitations of using MP-10 in lab experiments include its limited solubility in aqueous solutions, which can make it difficult to use in certain assays.
Direcciones Futuras
There are several future directions for the study of MP-10. One potential direction is the investigation of its potential applications in cancer therapy. MP-10 has shown promising results in preclinical studies, making it a potential candidate for further development as a cancer therapeutic. Another potential direction is the investigation of its anti-inflammatory effects, which could lead to the development of new treatments for inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of MP-10 and its potential applications in various biological processes.
Métodos De Síntesis
The synthesis of MP-10 involves a multi-step process that starts with the reaction of 2-methyl-5-pyridin-4-ylpyrazol-3-carbaldehyde and 2-methylphenyl isocyanate. The resulting intermediate is then treated with a reducing agent to yield MP-10. The synthesis of MP-10 has been optimized to increase the yield and purity of the final product.
Aplicaciones Científicas De Investigación
MP-10 has been extensively studied for its potential applications in scientific research. It has shown promising results in various studies, making it a subject of interest for researchers. MP-10 has been found to inhibit the activity of several kinases, including JAK2, FLT3, and RET. This inhibition leads to a decrease in the proliferation of cancer cells and has potential applications in cancer therapy.
Propiedades
IUPAC Name |
1-(2-methylphenyl)-3-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c1-13-5-3-4-6-16(13)21-18(24)20-12-15-11-17(22-23(15)2)14-7-9-19-10-8-14/h3-11H,12H2,1-2H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDSVDPCSOGJMJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC2=CC(=NN2C)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}-1-(2-methylphenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

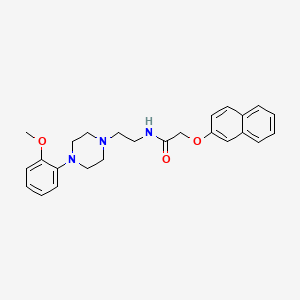
![(cyclohexylmethyl)[(Z)-4-pyridinylmethylidene]ammoniumolate](/img/structure/B2711270.png)
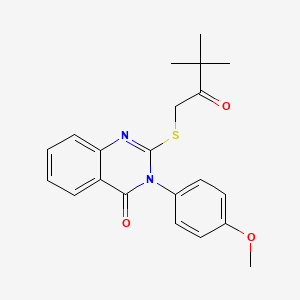
![N-(4-chloro-1,3-benzothiazol-7-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2711273.png)
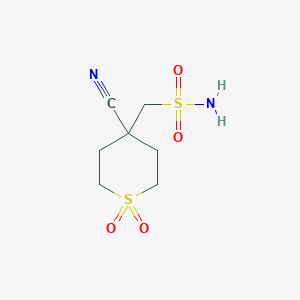
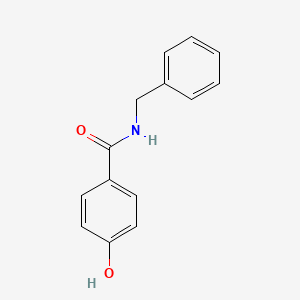
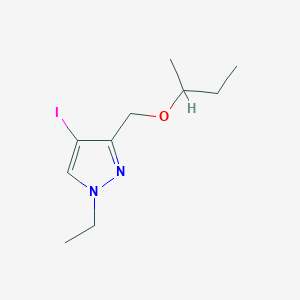
![1-butyl-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2711281.png)

![(E)-ethyl 5-methyl-7-(1-phenylprop-1-en-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2711285.png)

